molecular formula C13H11ClN2 B11959630 2-(4-Chloro-1-phenylbutylidene)malononitrile

2-(4-Chloro-1-phenylbutylidene)malononitrile

Cat. No.: B11959630
M. Wt: 230.69 g/mol
InChI Key: VHBUBBJWAPUXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-1-phenylbutylidene)malononitrile is an organic compound with the molecular formula C13H11ClN2. It is known for its unique chemical structure, which includes a chloro-substituted phenyl group and a malononitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chloro-1-phenylbutylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound, such as malononitrile, in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, including bimetallic NiCu@MWCNT nanohybrids .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of heterogeneous catalysts, such as Ti-Al-Mg hydrotalcite, to achieve high selectivity and yield. The process is designed to be eco-friendly and cost-effective, utilizing green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-phenylbutylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-Chloro-1-phenylbutylidene)malononitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-phenylbutylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Chloro-1-phenylbutylidene)malononitrile include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chloro-substituted phenyl group and malononitrile moiety contribute to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(4-chloro-1-phenylbutylidene)propanedinitrile

InChI

InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2

InChI Key

VHBUBBJWAPUXHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.